molecular formula C23H38O3 B106268 24-Norlithocholic acid CAS No. 15238-52-5

24-Norlithocholic acid

Cat. No. B106268
CAS RN: 15238-52-5
M. Wt: 362.5 g/mol
InChI Key: BIGINLZPDKMEPQ-ZZAVNFEKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

24-Norlithocholic acid (NLCA) is a bile acid that is synthesized from lithocholic acid (LCA). NLCA is a potent agonist of the farnesoid X receptor (FXR), which is a nuclear receptor that is involved in the regulation of bile acid metabolism, glucose homeostasis, and lipid metabolism. NLCA has been shown to have a variety of biochemical and physiological effects, and it has been studied extensively in both in vitro and in vivo models.

Mechanism Of Action

24-Norlithocholic acid exerts its effects through the activation of FXR. FXR is a nuclear receptor that is involved in the regulation of bile acid metabolism, glucose homeostasis, and lipid metabolism. When 24-Norlithocholic acid binds to FXR, it induces conformational changes in the receptor that allow it to bind to DNA and regulate the expression of target genes. The specific target genes that are regulated by 24-Norlithocholic acid/FXR signaling depend on the tissue and the physiological context.

Biochemical And Physiological Effects

24-Norlithocholic acid has a variety of biochemical and physiological effects. It has been shown to regulate the expression of genes involved in bile acid metabolism, glucose homeostasis, and lipid metabolism. 24-Norlithocholic acid has also been shown to have anti-inflammatory effects, and it has been studied in the context of inflammatory bowel disease and other inflammatory disorders.

Advantages And Limitations For Lab Experiments

24-Norlithocholic acid has several advantages for lab experiments. It is a potent and specific agonist of FXR, which makes it a useful tool for studying the role of FXR in various physiological processes. 24-Norlithocholic acid is also relatively stable and easy to synthesize, which makes it a convenient reagent for lab experiments.
One limitation of 24-Norlithocholic acid is that it is a relatively new and understudied molecule, which means that its effects and mechanisms of action are not yet fully understood. Additionally, 24-Norlithocholic acid has been shown to have some toxic effects in certain cell types, which may limit its use in certain experimental contexts.

Future Directions

There are several future directions for research on 24-Norlithocholic acid. One area of interest is the role of 24-Norlithocholic acid/FXR signaling in the regulation of glucose and lipid metabolism. 24-Norlithocholic acid has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity, and further research in this area could lead to the development of new treatments for these conditions.
Another area of interest is the role of 24-Norlithocholic acid/FXR signaling in the regulation of inflammation. 24-Norlithocholic acid has been shown to have anti-inflammatory effects, and further research in this area could lead to the development of new treatments for inflammatory disorders such as inflammatory bowel disease.
Finally, there is a need for further research on the toxic effects of 24-Norlithocholic acid in certain cell types. Understanding the mechanisms of 24-Norlithocholic acid toxicity could lead to the development of safer and more effective FXR agonists for use in experimental and therapeutic contexts.

Synthesis Methods

24-Norlithocholic acid can be synthesized from LCA through a series of chemical reactions. The first step is the oxidation of the 3-hydroxy group of LCA to form 3-oxo-LCA. This is followed by the reduction of the 7-keto group to form 7-hydroxy-3-oxo-LCA. The final step is the removal of the 24-methyl group to form 24-Norlithocholic acid. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

24-Norlithocholic acid has been studied extensively in the context of bile acid metabolism and FXR signaling. It has been shown to be a potent agonist of FXR, and it has been used to study the role of FXR in a variety of physiological processes. 24-Norlithocholic acid has also been used to study the effects of bile acid metabolism on glucose and lipid metabolism, and it has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.

properties

CAS RN

15238-52-5

Product Name

24-Norlithocholic acid

Molecular Formula

C23H38O3

Molecular Weight

362.5 g/mol

IUPAC Name

(3R)-3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid

InChI

InChI=1S/C23H38O3/c1-14(12-21(25)26)18-6-7-19-17-5-4-15-13-16(24)8-10-22(15,2)20(17)9-11-23(18,19)3/h14-20,24H,4-13H2,1-3H3,(H,25,26)/t14-,15+,16+,17+,18-,19+,20+,22+,23-/m1/s1

InChI Key

BIGINLZPDKMEPQ-ZZAVNFEKSA-N

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

synonyms

24-norlithocholic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.